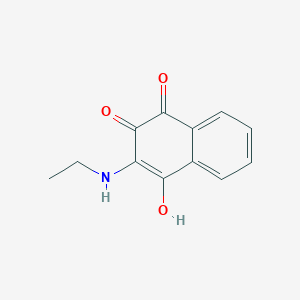
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes both ethylamino and hydroxynaphthalene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring .
化学反応の分析
Types of Reactions
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism by which 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
類似化合物との比較
Similar Compounds
- 3-Ethylamino-4-methylphenol
- N-ethyl pentylone
- Eutylone
Uniqueness
Compared to similar compounds, 3-(Ethylamino)-4-hydroxynaphthalene-1,2-dione stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in its applications .
特性
CAS番号 |
22158-42-5 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
3-(ethylamino)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-13-9-10(14)7-5-3-4-6-8(7)11(15)12(9)16/h3-6,13-14H,2H2,1H3 |
InChIキー |
PUIAZTIKXRILNS-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


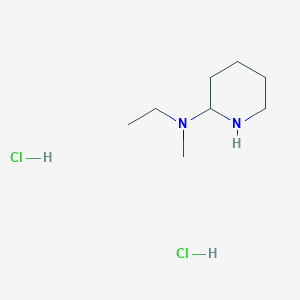
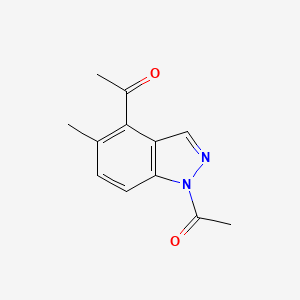
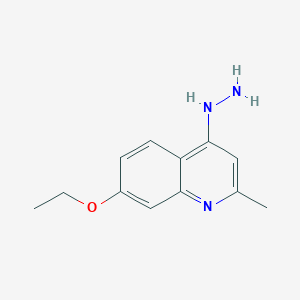

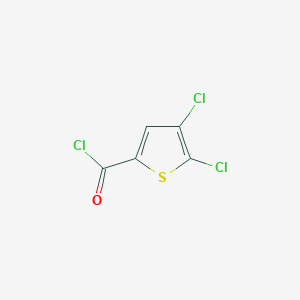
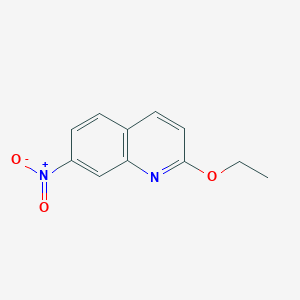
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
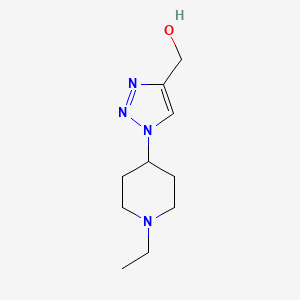
![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
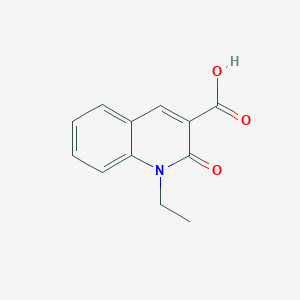
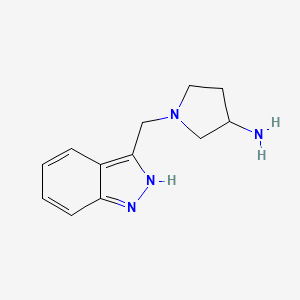
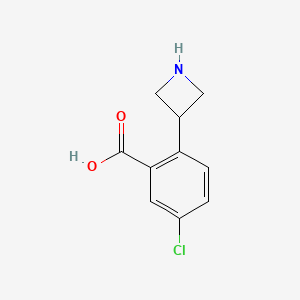
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
